
2,4-o-Methylidenepentitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-o-Methylidenepentitol is an organic compound with the chemical formula C6H12O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) and exists in two enantiomeric forms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-o-Methylidenepentitol can be synthesized through the hydrogenation of diacetone alcohol. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction proceeds as follows:
(CH3)2C(OH)CH2COCH3+H2→(CH3)2C(OH)CH2CH(OH)CH3
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,4-o-Methylidenepentitol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-diketopentane.
Reduction: Formation of 2,4-dimethylpentane.
Substitution: Formation of 2,4-dichloropentane or 2,4-dibromopentane.
Scientific Research Applications
2,4-o-Methylidenepentitol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein crystallography.
Medicine: Investigated for its potential use as a cryoprotectant in biological samples.
Industry: Utilized in the production of cosmetics, coatings, and hydraulic fluids.
Mechanism of Action
The mechanism of action of 2,4-o-Methylidenepentitol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. In protein crystallography, it acts as a precipitant by competing with water molecules, leading to the formation of protein crystals.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,4-pentanediol:
2,4-Dihydroxy-2-methylpentane: Another diol with similar chemical properties but different uses.
Uniqueness
2,4-o-Methylidenepentitol is unique due to its specific chiral structure and its ability to form stable hydrogen bonds. This makes it particularly useful in applications requiring precise molecular interactions, such as protein crystallography and enzyme studies.
Properties
CAS No. |
5348-86-7 |
|---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4,6-bis(hydroxymethyl)-1,3-dioxan-5-ol |
InChI |
InChI=1S/C6H12O5/c7-1-4-6(9)5(2-8)11-3-10-4/h4-9H,1-3H2 |
InChI Key |
WLFLIAXIRHRXTP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC(C(C(O1)CO)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




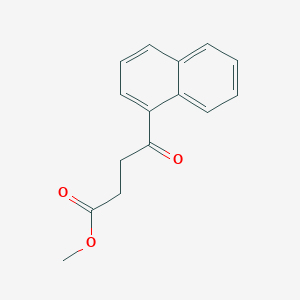
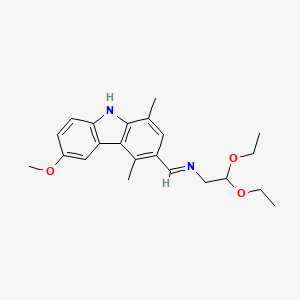
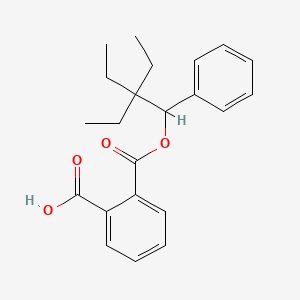
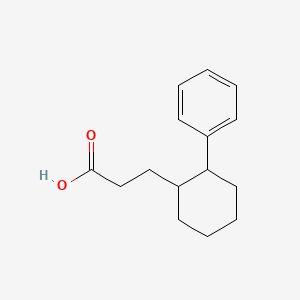
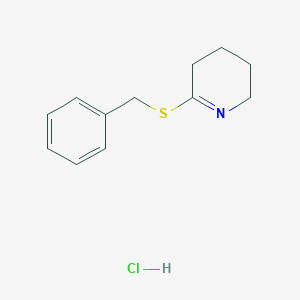
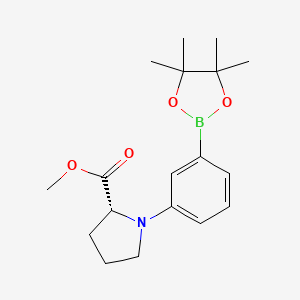
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)

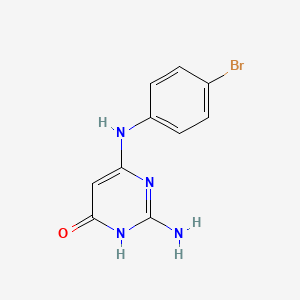


![2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine](/img/structure/B14000665.png)
